2-(Phosphonomethyl)pentandisäure
Übersicht
Beschreibung
2-(Phosphonomethyl)pentandisäure, allgemein bekannt als PMPA, ist ein potenter und selektiver Inhibitor des Enzyms N-acetyliertes-alpha-verknüpftes-saures Dipeptidase (NAALADase), auch als Glutamat-Carboxypeptidase II bezeichnet. Dieses Enzym ist an der Hydrolyse des Neuropeptids N-Acetyl-Aspartyl-Glutamat zu N-Acetyl-Aspartat und Glutamat beteiligt. PMPA hat ein erhebliches Potenzial im Bereich des Neuro-Schutzes und der Behandlung verschiedener neurologischer Erkrankungen gezeigt .
Wissenschaftliche Forschungsanwendungen
2-(Phosphonomethyl)pentandisäure hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Neuro-Schutz: Es schützt vor Glutamat-vermittelter Motoneuron-Degeneration und reduziert das Volumen der Verletzung nach Verschluss der Arteria cerebri media
Prostatakrebs: PMPA wird aufgrund seiner Fähigkeit, NAALADase zu hemmen, die in Prostatakrebszellen stark exprimiert wird, zur Diagnose und Behandlung von Prostatakrebs eingesetzt
Kognitive Beeinträchtigung: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von kognitiven Beeinträchtigungen im Zusammenhang mit Multipler Sklerose und anderen neurologischen Erkrankungen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Hemmung des Enzyms NAALADase. Diese Hemmung verhindert die Hydrolyse von N-Acetyl-Aspartyl-Glutamat zu N-Acetyl-Aspartat und Glutamat, wodurch die Glutamatspiegel im Gehirn reduziert werden. Übermässiges Glutamat ist mit Exzitotoxizität verbunden, die zu neuronalen Schäden führen kann. Durch die Hemmung von NAALADase trägt PMPA zum Schutz von Neuronen vor exzitotoxischen Schäden bei .
Wirkmechanismus
2-PMPA: primarily targets an enzyme called glutamate carboxypeptidase II (GCPII) , also known as prostate-specific membrane antigen (PSMA) . GCPII is found in various tissues, including the brain, prostate, and kidneys. Its role is to hydrolyze the abundant neuropeptide N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate . By inhibiting GCPII, 2-PMPA modulates the levels of these neurotransmitters.
Pharmacokinetics
Result of Action
At the molecular and cellular levels:
Action Environment
Environmental factors impact 2-PMPA’s efficacy and stability:
Biochemische Analyse
Biochemical Properties
2-(Phosphonomethyl)pentanedioic acid interacts with the enzyme GCPII, inhibiting its activity. The IC50 value of 2-PMPA for GCPII is 300 pM . This interaction prevents the breakdown of NAAG into NAA and glutamate, thereby influencing biochemical reactions involving these molecules .
Cellular Effects
2-(Phosphonomethyl)pentanedioic acid influences cell function by modulating the activity of GCPII. By inhibiting GCPII, 2-PMPA prevents the formation of glutamate from NAAG. This can have various effects on cellular processes, including cell signaling pathways and cellular metabolism, as glutamate is a key neurotransmitter in the brain .
Molecular Mechanism
The molecular mechanism of action of 2-(Phosphonomethyl)pentanedioic acid involves its binding to GCPII, inhibiting the enzyme’s activity. This prevents the hydrolysis of NAAG into NAA and glutamate. As a result, the levels of NAAG increase, while the levels of glutamate decrease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Phosphonomethyl)pentanedioic acid can change over time. For example, intraperitoneal administration of 100 mg/kg 2-PMPA results in a maximum concentration in plasma of 275 μg/mL at 0.25 h . The half-life, area under the curve, apparent clearance, and volume of distribution are 0.64 h, 210 μg×h/mL, 7.93 mL/min/kg, and 0.44 L/kg, respectively .
Dosage Effects in Animal Models
The effects of 2-(Phosphonomethyl)pentanedioic acid can vary with different dosages in animal models. For instance, 2-PMPA at 250 mg/kg, in an anesthetized mouse, after an initial rise, produces a rapid decline and a striking attenuation in BOLD signals in gray matter .
Metabolic Pathways
2-(Phosphonomethyl)pentanedioic acid is involved in the metabolic pathway of NAAG. By inhibiting GCPII, it prevents the breakdown of NAAG into NAA and glutamate .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Phosphonomethyl)pentandisäure beinhaltet typischerweise die Reaktion von Pentan-disäure mit Phosphonomethyl-Reagenzien unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart von Katalysatoren und Lösungsmitteln durchgeführt, die die Bildung des gewünschten Produkts fördern. Der Prozess umfasst mehrere Schritte, einschließlich der Schutz- und Entschützung von funktionellen Gruppen, um die selektive Bildung des Phosphonomethyl-Derivats zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft kontinuierliche Fließreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie, um hochreines PMPA zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Phosphonomethyl)pentandisäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Phosphonomethylgruppe in andere funktionelle Gruppen umwandeln.
Substitution: Die Phosphonomethylgruppe kann unter geeigneten Bedingungen durch andere Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um Selektivität und Ausbeute zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise durch Oxidation Phosphonsäurederivate entstehen, während Substitutionsreaktionen eine Vielzahl von substituierten Pentan-disäurederivaten produzieren können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ZJ43: Ein weiterer NAALADase-Inhibitor mit geringerer Potenz im Vergleich zu PMPA.
2-(Hydroxyphosphinoylmethyl)pentandisäure: Ein Vorläufer bei der Synthese von PMPA und anderen ähnlichen Inhibitoren.
Einzigartigkeit
2-(Phosphonomethyl)pentandisäure ist aufgrund seiner hohen Potenz und Selektivität für NAALADase einzigartig. Es hat einen Ki-Wert von 275 pM, was es zu einem der potentesten Inhibitoren dieses Enzyms macht.
Eigenschaften
IUPAC Name |
2-(phosphonomethyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEYJGQFXSTPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436036 | |
Record name | 2-(phosphonomethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173039-10-6 | |
Record name | 2-(Phosphonomethyl)pentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173039-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-PMPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(phosphonomethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PMPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-PMPA?
A1: 2-PMPA acts as a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked L-amino dipeptidase (NAALADase) [, , , , , , ].
Q2: How does 2-PMPA's inhibition of GCPII impact neurotransmission?
A2: GCPII typically breaks down N-acetylaspartylglutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents NAAG breakdown, leading to increased NAAG levels and potentially modulating glutamatergic neurotransmission [, , , , ].
Q3: Does GCPII inhibition by 2-PMPA have implications beyond the nervous system?
A3: Yes, research suggests that GCPII inhibition by 2-PMPA could be relevant in other conditions like inflammatory bowel disease (IBD) and cancer, where GCPII is upregulated [].
Q4: What is the molecular formula and weight of 2-PMPA?
A4: The molecular formula of 2-PMPA is C6H11O8P and its molecular weight is 258.12 g/mol [].
Q5: Is there any available spectroscopic data for 2-PMPA?
A5: While specific spectroscopic data is not provided in the provided abstracts, researchers commonly use techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize 2-PMPA and its derivatives [, , ].
Q6: Is there information about the compatibility of 2-PMPA with various materials?
A6: The provided abstracts focus on biological applications of 2-PMPA. Information on compatibility with specific materials outside biological contexts is not available.
Q7: Does 2-PMPA exhibit any catalytic properties itself?
A7: 2-PMPA primarily acts as an enzyme inhibitor, specifically targeting GCPII. There is no evidence suggesting it possesses inherent catalytic properties [, , ].
Q8: Have computational methods been employed to study 2-PMPA and its interactions?
A8: Yes, computational modeling and docking studies have been conducted to understand the interactions of 2-PMPA with the active site of GCPII, providing insights for the design of novel inhibitors [, ].
Q9: How do structural modifications of 2-PMPA affect its activity and selectivity?
A9: Research indicates that modifying the structure of 2-PMPA, such as adding specific chemical groups or altering its stereochemistry, can significantly influence its potency and selectivity for GCPII [, , , ].
Q10: What are the challenges associated with 2-PMPA's clinical translation, and how are they being addressed?
A10: 2-PMPA's poor oral bioavailability due to its multiple acidic functionalities poses a challenge for its clinical use. To overcome this, researchers are developing prodrugs that mask these charged groups to improve absorption and bioavailability. Examples include the use of pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL), and alkyl esters [, , , , ].
Q11: What is the relationship between 2-PMPA dosage and its observed effects in vivo?
A11: Studies in animal models have demonstrated that 2-PMPA's effects are dose-dependent. For instance, in rodent models of neurological disorders, higher doses of 2-PMPA generally resulted in more pronounced neuroprotective effects [, , , ].
Q12: What are the main findings from preclinical studies on 2-PMPA's therapeutic potential?
A12: Preclinical studies have shown promising results using 2-PMPA in various disease models:
- Neurological Disorders: 2-PMPA demonstrates neuroprotective effects in models of stroke, amyotrophic lateral sclerosis (ALS), and other conditions involving glutamate excitotoxicity [, , , ].
- Psychiatric Disorders: Research suggests a potential for 2-PMPA in reducing the rewarding effects of cocaine and alcohol, indicating possible applications in addiction treatment [, , ].
- Inflammatory Bowel Disease (IBD): Studies in murine models of IBD show that 2-PMPA can ameliorate disease severity [].
Q13: Have any clinical trials been conducted with 2-PMPA?
A13: While preclinical data on 2-PMPA appears promising, the provided abstracts do not mention any completed clinical trials.
Q14: Is there evidence of resistance developing to 2-PMPA?
A14: The provided abstracts do not discuss any specific mechanisms of resistance to 2-PMPA.
Q15: What is known about the toxicity profile of 2-PMPA?
A15: The abstracts primarily focus on the therapeutic potential of 2-PMPA. While some mention that it appears well-tolerated in preclinical studies, more comprehensive toxicological data is not discussed.
Q16: What strategies are being explored to improve the delivery of 2-PMPA to the brain?
A16: The blood-brain barrier limits 2-PMPA's brain penetration. Prodrug strategies using promoieties like ODOL aim to enhance its ability to cross this barrier []. Additionally, research is exploring dendrimer conjugation to deliver 2-PMPA selectively to activated glia in the brain, showing promise for treating cognitive impairment in conditions like multiple sclerosis (MS) [].
Q17: Are there any biomarkers being investigated for monitoring 2-PMPA treatment response?
A17: While the abstracts don't specify biomarkers for treatment response, they highlight the use of imaging techniques like Positron Emission Tomography (PET) with radiolabeled 2-PMPA derivatives to visualize and quantify GCPII levels in vivo. This approach could potentially be used to monitor target engagement and treatment efficacy [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.